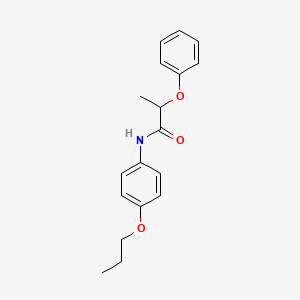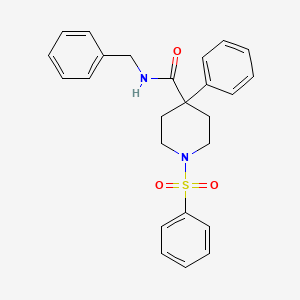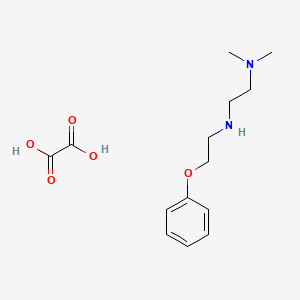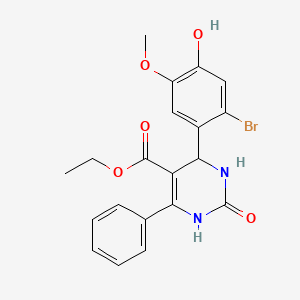
2-phenoxy-N-(4-propoxyphenyl)propanamide
Vue d'ensemble
Description
2-phenoxy-N-(4-propoxyphenyl)propanamide, also known as Fipronil, is a broad-spectrum insecticide that is used to control a wide range of pests in agriculture, public health, and veterinary medicine. Fipronil was first introduced in 1993 by Rhône-Poulenc, now known as Bayer CropScience, and has since become one of the most widely used insecticides in the world.
Mécanisme D'action
2-phenoxy-N-(4-propoxyphenyl)propanamide works by targeting the central nervous system of insects. It binds to specific receptors in the insect's brain and disrupts the normal functioning of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
2-phenoxy-N-(4-propoxyphenyl)propanamide has been shown to have a low toxicity to mammals and birds, but it can be highly toxic to aquatic organisms such as fish and crustaceans. It has also been shown to have a negative impact on the reproductive and developmental processes of some non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenoxy-N-(4-propoxyphenyl)propanamide has several advantages for use in laboratory experiments, including its broad-spectrum activity and its ability to target specific receptors in insects. However, its high toxicity to some non-target organisms and its potential impact on the environment should be carefully considered before use.
Orientations Futures
There are several areas of future research for 2-phenoxy-N-(4-propoxyphenyl)propanamide, including its potential use in controlling parasitic diseases in humans and animals, its impact on non-target organisms and the environment, and its potential for resistance development in target pests. Additionally, there is a need for further research into the mechanisms of action of 2-phenoxy-N-(4-propoxyphenyl)propanamide and its potential use in combination with other insecticides for more effective pest control.
Applications De Recherche Scientifique
2-phenoxy-N-(4-propoxyphenyl)propanamide has been extensively studied for its effectiveness as an insecticide in various agricultural and public health settings. It has been shown to be highly effective against a wide range of pests, including ants, termites, cockroaches, fleas, ticks, and mosquitoes. 2-phenoxy-N-(4-propoxyphenyl)propanamide has also been studied for its potential use in controlling parasitic diseases in both humans and animals.
Propriétés
IUPAC Name |
2-phenoxy-N-(4-propoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-13-21-16-11-9-15(10-12-16)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHRLNOBXNMERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-N'-[3-(3-phenoxyphenoxy)propyl]-1,2-ethanediamine hydrochloride](/img/structure/B4162834.png)

![N,N-dimethyl-N'-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4162847.png)
![N-(3,4-dichlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4162851.png)

![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4162876.png)
![N,N-dimethyl-N'-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate](/img/structure/B4162882.png)
![1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4162884.png)

![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162897.png)
![N'-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162900.png)


